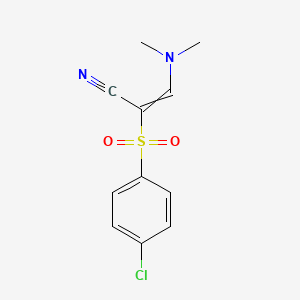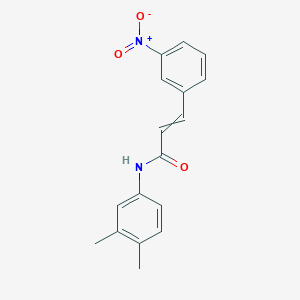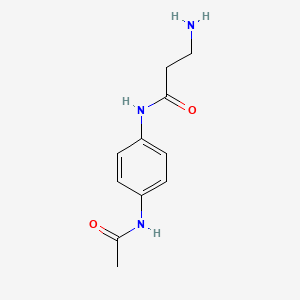
Lithium metavanadate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium metavanadate (LiVO3) is an inorganic compound that belongs to the family of vanadates. It is known for its monoclinic pyroxene-type structure at ambient conditions
Méthodes De Préparation
Lithium metavanadate can be synthesized through several methods. One common approach involves the reaction of lithium carbonate (Li2CO3) with vanadium pentoxide (V2O5) at high temperatures. The reaction typically occurs in a solid-state process, where the reactants are mixed and heated to around 700-800°C . Another method involves the hydrothermal synthesis, where lithium hydroxide (LiOH) and ammonium metavanadate (NH4VO3) are reacted in an aqueous solution under high pressure and temperature . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Lithium metavanadate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In redox reactions, it can act as both an oxidizing and reducing agent, depending on the reaction conditions . Common reagents used in these reactions include lithium salts, vanadium oxides, and other metal ions. For example, in the presence of sodium ions, this compound can form mixed vanadates such as Na5V12O32 and KV5O13 . These reactions often result in the formation of complex vanadium oxide compounds with unique electrochemical properties.
Applications De Recherche Scientifique
Lithium metavanadate has a wide range of scientific research applications. In the field of energy storage, it is used as a cathode material for lithium-ion batteries due to its high capacity and structural stability . Its unique ionic conductivity and ability to undergo redox reactions make it an ideal candidate for battery applications. In catalysis, this compound is used as a catalyst for various chemical reactions, including the oxidation of organic compounds .
Mécanisme D'action
The mechanism of action of lithium metavanadate involves its ability to undergo redox reactions and interact with various molecular targets. In lithium-ion batteries, it acts as an intercalation compound, allowing lithium ions to move in and out of its crystal structure during charge and discharge cycles . This process is facilitated by the unique arrangement of vanadium and oxygen atoms in its structure, which provides pathways for ion migration. In catalysis, this compound can activate molecular oxygen and other oxidizing agents, leading to the formation of reactive intermediates that drive chemical reactions .
Comparaison Avec Des Composés Similaires
Lithium metavanadate can be compared with other vanadium-based compounds, such as vanadium pentoxide (V2O5), lithium vanadium phosphate (Li3V2(PO4)3), and sodium metavanadate (NaVO3). While all these compounds share similar redox properties, this compound is unique in its structural stability and ionic conductivity . Vanadium pentoxide, for example, is known for its high specific energy but suffers from structural instability during cycling . Lithium vanadium phosphate, on the other hand, offers good electrochemical performance but requires complex synthesis methods . Sodium metavanadate is another similar compound, but it has different ionic conductivity and electrochemical properties compared to this compound .
Propriétés
Formule moléculaire |
LiO3V |
|---|---|
Poids moléculaire |
105.9 g/mol |
Nom IUPAC |
lithium;oxido(dioxo)vanadium |
InChI |
InChI=1S/Li.3O.V/q+1;;;-1; |
Clé InChI |
RFTQTGQBTZMPCM-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[O-][V](=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline](/img/structure/B11726306.png)


![3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid](/img/structure/B11726316.png)
![(E)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine](/img/structure/B11726324.png)
![4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol](/img/structure/B11726332.png)

![2-cyano-N'-[(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11726342.png)
![2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B11726344.png)
![3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11726345.png)
![10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B11726346.png)

![2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11726353.png)
